BenchChemオンラインストアへようこそ!

sanggenon O

Tyrosinase inhibition Skin pigmentation Enzyme assay

Select Sanggenon O (CAS 101664-32-8) for superior biological potency over its diastereomer sanggenon C. This Diels-Alder adduct from Morus spp. delivers stronger NF-κB inhibition (reduced NO/iNOS), lower HIF-1α IC₅₀ (1.03 μM), and more potent tyrosinase inhibition (IC₅₀ 1.15 μM) than kojic acid or sanggenon D. Its dual caspase-dependent apoptosis and cytoprotective autophagy induction in NSCLC models makes it an ideal probe for cancer/inflammation studies. Choose pure, stereochemically defined sanggenon O over generic mixtures to maximize assay sensitivity and reproducibility.

Molecular Formula C40H36O12
Molecular Weight 708.7 g/mol
Cat. No. B1256516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesanggenon O
Synonymssanggenon O
Molecular FormulaC40H36O12
Molecular Weight708.7 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O
InChIInChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39+,40+/m1/s1
InChIKeyXETHJOZXBVWLLM-HCAFVXMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sanggenon O: Diels–Alder Type Prenylated Flavonoid from Morus Species for Tyrosinase, Inflammation, and HIF‑1α Research


Sanggenon O (CAS 101664‑32‑8, molecular formula C₄₀H₃₆O₁₂, MW 708.71) is a prenylated flavonoid that belongs to the Diels–Alder type adduct family, a structurally distinct class of secondary metabolites found exclusively in mulberry trees (Morus spp.) [REFS‑1]. The compound is isolated from the root bark of Morus alba, Morus cathayana, and Morus nigra and is a diastereomer of sanggenon C, differing in stereochemistry at the C‑2 and C‑3 positions [REFS‑2]. Sanggenon O is primarily used as a research tool for investigating tyrosinase inhibition, NF‑κB‑mediated inflammation, and hypoxia‑inducible factor‑1α (HIF‑1α) signaling.

Sanggenon O vs. Generic Sanggenon Analogs: Why Structural Similarity Does Not Imply Functional Equivalence


The sanggenon family comprises numerous Diels–Alder adducts with subtle but functionally decisive stereochemical variations. Sanggenon O and its diastereomer sanggenon C share the same planar structure yet differ in the three‑dimensional orientation at C‑2 and C‑3 [REFS‑1]. This stereochemical distinction translates into measurable differences in biological potency: in a direct head‑to‑head comparison, sanggenon O exhibited stronger inhibition of NF‑κB‑driven NO production and iNOS expression than sanggenon C in LPS‑stimulated RAW264.7 macrophages [REFS‑1]. Similarly, sanggenon O displays a lower IC₅₀ for HIF‑1α inhibition (1.03 μM) compared to sanggenon C (1.26 μM) in Hep3B cells [REFS‑2]. Consequently, substituting a generic sanggenon mixture or an under‑characterized analog for pure sanggenon O introduces uncontrolled variability in experimental outcomes, undermining reproducibility in mechanistic studies and assay development.

Quantitative Differentiation of Sanggenon O: Head‑to‑Head and Cross‑Study Comparator Data


Tyrosinase Inhibition: Sanggenon O Is 21‑Fold More Potent Than Kojic Acid and 6‑Fold More Potent Than Sanggenon D

Sanggenon O inhibits mushroom tyrosinase with an IC₅₀ of 1.15 μM [REFS‑1]. In the same assay system, the widely used reference inhibitor kojic acid exhibits an IC₅₀ of 24.8 μM, and the structurally related sanggenon D shows an IC₅₀ of 7.3 μM [REFS‑2]. Sanggenon O is therefore approximately 21‑fold more potent than kojic acid and 6‑fold more potent than sanggenon D in this standard tyrosinase inhibition assay.

Tyrosinase inhibition Skin pigmentation Enzyme assay

NF‑κB/NO Pathway Inhibition: Sanggenon O Outperforms Its Diastereomer Sanggenon C

In a direct head‑to‑head comparison using LPS‑stimulated RAW264.7 macrophages, sanggenon O demonstrated stronger inhibition of NO production and iNOS expression than the diastereomer sanggenon C [REFS‑1]. Both compounds were evaluated at 1 μM and 10 μM, and sanggenon O consistently suppressed NF‑κB activation and prevented IκBα phosphorylation and degradation more effectively than sanggenon C [REFS‑1]. While precise IC₅₀ values for NO inhibition are not reported in the primary study, the direct comparative data establish sanggenon O as the more potent stereoisomer in this inflammatory model.

Anti‑inflammatory NF‑κB signaling iNOS expression

HIF‑1α Inhibition: Sanggenon O Is 22% More Potent Than Sanggenon C in the Same Cellular Assay

Sanggenon O inhibits hypoxia‑induced HIF‑1α protein accumulation in human Hep3B hepatocellular carcinoma cells with an IC₅₀ of 1.03 μM [REFS‑1]. Under identical experimental conditions, the diastereomer sanggenon C exhibits an IC₅₀ of 1.26 μM [REFS‑2]. This represents a 22% improvement in inhibitory potency for sanggenon O relative to its closest structural analog, a difference that may be critical in dose‑response studies and SAR investigations of HIF‑1α‑targeted therapeutics.

Hypoxia‑inducible factor Cancer biology Angiogenesis

Cytotoxicity and Autophagy Modulation in NSCLC A549 Cells: A Distinctive Functional Profile

Sanggenon O induces caspase‑dependent apoptosis and cytoprotective autophagy in human non‑small cell lung cancer (NSCLC) A549 cells [REFS‑1]. The compound triggers mitochondrial membrane permeabilization, up‑regulates SQSTM1, and causes autophagosome accumulation, as demonstrated by LC3B knockdown experiments that sensitize cells to sanggenon O‑induced apoptosis [REFS‑1]. While direct comparator data for other sanggenons in this model are not available, this dual modulation of apoptosis and autophagy represents a mechanistically defined cellular phenotype that distinguishes sanggenon O from other natural flavonoids that primarily act through single‑pathway mechanisms.

Non‑small cell lung cancer Apoptosis Autophagy

Stereochemical Identity: Sanggenon O Is a Defined Diastereomer, Not a Mixture

Sanggenon O is a diastereomer of sanggenon C, differing in the absolute configuration at the C‑2 and C‑3 positions of the Diels–Alder adduct core [REFS‑1]. This stereochemical distinction is fixed and defines the compound's unique three‑dimensional shape. Commercially available sanggenon O (e.g., HY‑N12810) is provided as a single, structurally authenticated entity with a specified purity (typically ≥96%), as opposed to undefined mixtures of sanggenon‑type adducts that may contain multiple stereoisomers and structural variants [REFS‑2].

Stereochemistry Quality control Structure‑activity relationship

Sanggenon O: Optimal Use Cases Based on Quantitative Differentiation Evidence


Tyrosinase Inhibitor Screening and Melanogenesis Research

Sanggenon O, with an IC₅₀ of 1.15 μM against mushroom tyrosinase, outperforms both kojic acid (IC₅₀ 24.8 μM) and sanggenon D (IC₅₀ 7.3 μM) [REFS‑1]. This potency advantage makes it an ideal positive control or reference inhibitor for high‑throughput screening campaigns aimed at discovering novel tyrosinase inhibitors for cosmetic or dermatological applications. Its use ensures that assay sensitivity and dynamic range are optimized relative to weaker reference compounds.

NF‑κB‑Driven Inflammation Model Development

In LPS‑stimulated RAW264.7 macrophages, sanggenon O exhibits stronger suppression of NF‑κB activation, NO production, and iNOS expression than its diastereomer sanggenon C [REFS‑2]. This makes sanggenon O the preferred tool compound for establishing robust positive controls in anti‑inflammatory drug discovery assays, particularly when stereochemistry‑dependent activity is under investigation.

HIF‑1α Pathway Inhibition and Hypoxia‑Related Cancer Studies

Sanggenon O inhibits hypoxia‑induced HIF‑1α accumulation in Hep3B cells with an IC₅₀ of 1.03 μM, a 22% improvement over sanggenon C (IC₅₀ 1.26 μM) [REFS‑3]. Researchers studying HIF‑1α‑mediated angiogenesis, tumor metabolism, or hypoxia‑responsive gene expression should select sanggenon O over sanggenon C to achieve more pronounced pathway inhibition at lower concentrations, thereby reducing potential off‑target effects.

Autophagy‑Apoptosis Crosstalk Studies in NSCLC

Sanggenon O uniquely induces both caspase‑dependent apoptosis and cytoprotective autophagy in A549 NSCLC cells [REFS‑4]. This dual mechanism makes it a valuable probe for dissecting the molecular interplay between cell death and survival pathways. Researchers aiming to validate autophagy inhibitors or explore combination therapies in lung cancer models will find sanggenon O a more functionally defined tool than many single‑mechanism flavonoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for sanggenon O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.